molecular formula C5H2BrFIN B2724512 2-Bromo-6-fluoro-3-iodopyridine CAS No. 1807231-84-0

2-Bromo-6-fluoro-3-iodopyridine

Cat. No.: B2724512
CAS No.: 1807231-84-0
M. Wt: 301.885
InChI Key: LOYNZSULNQBXTP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine at specific positions using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield pyridine derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in the formation of new bonds. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of all three halogens (bromine, fluorine, and iodine) in 2-Bromo-6-fluoro-3-iodopyridine makes it unique among halogenated pyridines. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations. Additionally, the compound’s distinct electronic and steric properties make it valuable in the design of novel molecules with specific functions .

Properties

IUPAC Name

2-bromo-6-fluoro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYNZSULNQBXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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